molecular formula C18H26N4O4S2 B4547229 1-ethyl-3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide

1-ethyl-3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B4547229
M. Wt: 426.6 g/mol
InChI Key: QSTCNWLNDKTWEO-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with ethyl and methyl groups, a sulfonamide group, and a phenyl ring further substituted with a methylpiperidinylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The sulfonamide group is then introduced through sulfonylation reactions, and finally, the phenyl ring is functionalized with the methylpiperidinylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The pyrazole ring may interact with enzyme active sites, affecting their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide: Lacks the phenyl and methylpiperidinylsulfonyl groups, making it less complex.

    N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide: Lacks the ethyl and methyl groups on the pyrazole ring.

    1-ethyl-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide: Lacks the methylpiperidinylsulfonyl group.

Uniqueness

1-ethyl-3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the methylpiperidinylsulfonyl group, in particular, may enhance its binding affinity to certain proteins, making it a valuable compound for research and development.

Properties

IUPAC Name

1-ethyl-3-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S2/c1-4-21-13-18(15(3)19-21)27(23,24)20-16-7-9-17(10-8-16)28(25,26)22-11-5-6-14(2)12-22/h7-10,13-14,20H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTCNWLNDKTWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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